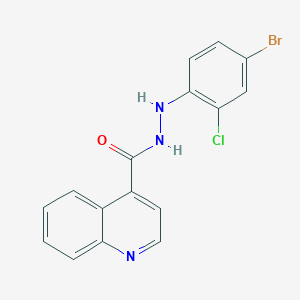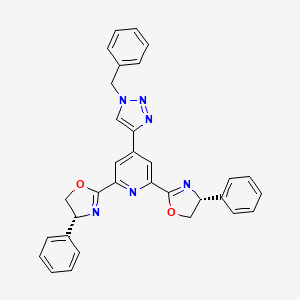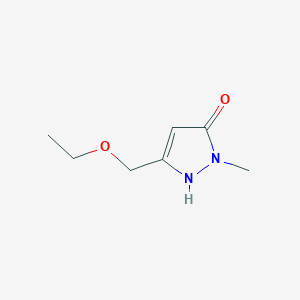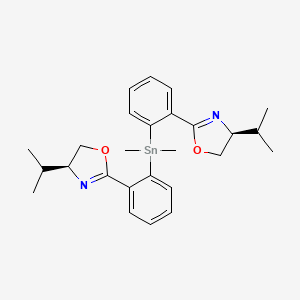
bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is an organotin compound characterized by the presence of two oxazoline rings attached to a central tin atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents, resulting in the formation of lower oxidation state tin compounds.
Substitution: The oxazoline rings can participate in substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Lower oxidation state tin compounds and modified oxazoline derivatives.
Substitution: New organotin compounds with different substituents on the oxazoline rings.
科学研究应用
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with cellular components and disrupt cellular processes makes it a promising candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the enhanced performance of these materials.
作用机制
The mechanism of action of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets, such as enzymes and cellular membranes. The oxazoline rings facilitate binding to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. The tin center plays a crucial role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Bisphenol A: Used in the production of plastics and resins.
Bis(2,6-dimethylphenyl)phosphinoethane: Used as a ligand in coordination chemistry.
Bisphenol S: An alternative to bisphenol A with similar applications.
Uniqueness: Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of oxazoline rings and a central tin atom. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
属性
分子式 |
C26H34N2O2Sn |
|---|---|
分子量 |
525.3 g/mol |
IUPAC 名称 |
dimethyl-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*3-6,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
InChI 键 |
NXMVIGJENRBOIQ-WYGNBYAASA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)C |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=NC(CO4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



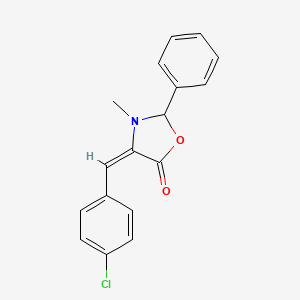
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
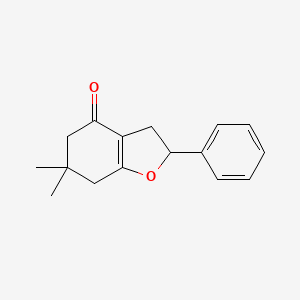
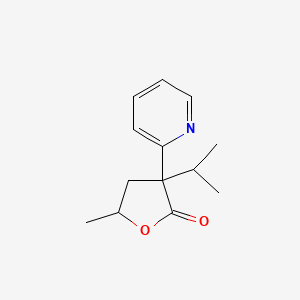
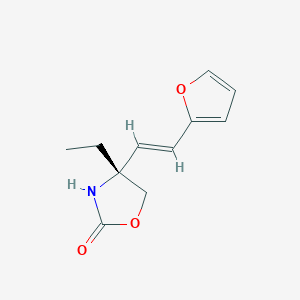
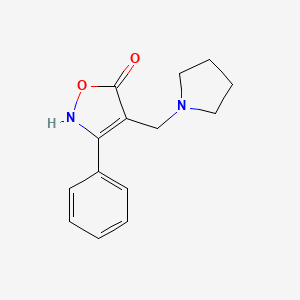
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
